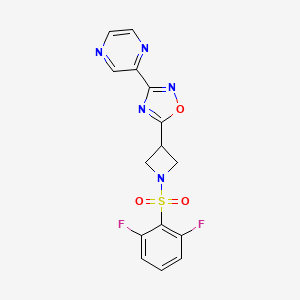

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O3S/c16-10-2-1-3-11(17)13(10)26(23,24)22-7-9(8-22)15-20-14(21-25-15)12-6-18-4-5-19-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUIGOLLKUTKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on current research findings.

- Molecular Formula : C₁₅H₁₁F₂N₅O₃S

- Molecular Weight : 379.3 g/mol

- CAS Number : 1324108-19-1

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activities and receptor interactions, influencing several biochemical pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC₅₀ values ranging from 1 µM to 10 µM .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 5.0 |

| CaCo-2 | 7.5 |

| A549 (lung cancer) | 8.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Compounds similar to the target have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

- Anticancer Efficacy : In a study published in Frontiers in Chemistry, a related oxadiazole compound demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : A series of oxadiazole derivatives were tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The most potent derivative showed an MIC value of 25 µg/mL and was effective in both active and dormant states of the bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing the azetidine ring have been studied for their ability to inhibit bacterial biofilms, which are crucial in treating infections caused by resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the pyrazine group may enhance this activity by interacting with bacterial enzymes.

2. Anticancer Potential

Compounds that incorporate oxadiazole rings have been explored for their anticancer properties. They often exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways . The specific compound could be evaluated for similar activities through in vitro studies, assessing its efficacy against different cancer types.

3. Central Nervous System Disorders

The azetidine scaffold is associated with various central nervous system (CNS) activities. Compounds similar to 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been investigated as potential inhibitors of phosphodiesterase (PDE) enzymes, which play a role in modulating neurotransmitter levels . This suggests potential applications in treating disorders such as depression or anxiety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and C. albicans biofilms with minimal cytotoxicity to human cells. |

| Study B | Anticancer Properties | Showed significant inhibition of cell growth in breast cancer cell lines; further studies needed to elucidate mechanisms. |

| Study C | CNS Applications | Identified as a potential PDE inhibitor; further pharmacokinetic studies required to assess brain penetration and efficacy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indazole Core

Indazole derivatives such as 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles (Figure 4, ) share the 2,6-difluorophenyl and pyrazin-2-yl substituents but replace the oxadiazole core with an indazole heterocycle. The indazole core, a bicyclic aromatic system, may confer distinct electronic and steric properties compared to oxadiazoles. Indazoles are often associated with kinase inhibition due to their planar structure, which facilitates ATP-binding pocket interactions. In contrast, the oxadiazole-based compound may prioritize interactions with residues favoring non-planar, polar motifs. While both compounds exhibit structural similarities in their substituents, the divergent cores likely result in differing target affinities and biological profiles.

Oxadiazole Derivatives with Pyridyl Substituents

Compounds such as 5-[2-(pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazoles () retain the 1,2,4-oxadiazole core but substitute pyrazine with pyridyl groups. For example, antiviral profiling of pyridyl-substituted oxadiazoles (e.g., compounds 1a and 1b) highlights the role of stereochemistry in biological activity, suggesting that the pyrazine variant may exhibit distinct stereoelectronic effects. Additionally, the phenethyl-pyrrolidine side chain in these analogues introduces bulkier substituents compared to the compact azetidine group, which could influence pharmacokinetics and blood-brain barrier penetration.

Piperidine-Based Analogues

The compound 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole () replaces the azetidine ring with a piperidine moiety linked via a methylene group. The methylene spacer may further enhance rotational freedom, reducing rigidity but improving adaptability to diverse binding pockets. Safety data for this analogue emphasize precautions against heat and ignition sources (P210), suggesting stability differences relative to the azetidine variant.

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole?

- Methodology : The synthesis typically involves multi-step reactions:

Azetidine ring formation : Cyclization of 2,6-difluorobenzenesulfonyl chloride with a β-amino alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated azetidine core .

Oxadiazole construction : Coupling the azetidine intermediate with pyrazine-2-carbonitrile via a [2+3] cycloaddition using hydroxylamine hydrochloride and microwave-assisted heating (100–120°C, 30–60 min) .

- Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, orthogonal arrays can identify critical factors affecting yield and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to verify the presence of the 2,6-difluorophenyl group (δ ~7.2–7.6 ppm, doublet splitting) and pyrazine protons (δ ~8.5–9.0 ppm). 2D NMR (COSY, HSQC) resolves azetidine ring conformation and oxadiazole connectivity .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- X-ray crystallography : For unambiguous regiochemical assignment, particularly if synthetic byproducts (e.g., 1,3,4-oxadiazole isomers) are suspected .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., EGFR or 5-HT receptors). Key interactions include sulfonyl-O···H-N hydrogen bonds and π-π stacking between pyrazine and aromatic residues .

- MD simulations : Assess binding stability (RMSD <2 Å over 50 ns trajectories) and free-energy calculations (MM-PBSA) to rank affinity versus analogs .

- Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays to resolve discrepancies (e.g., false positives from autofluorescence in high-throughput screens) .

Q. What strategies address contradictions in biological activity data across different assay platforms?

- Methodology :

- Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out platform-specific artifacts .

- Metabolic stability testing : Use liver microsomes or hepatocytes to determine if inactive results stem from rapid Phase I/II metabolism .

- SAR refinement : Synthesize derivatives (e.g., replacing pyrazine with pyridine or modifying the sulfonyl group) to isolate pharmacophoric features driving activity .

Q. How can in silico ADMET profiling guide further development of this compound?

- Methodology :

- Permeability : Predict logP (e.g., XLogP3 ~3.5) and P-gp substrate likelihood using SwissADME. High logP (>4) may indicate poor aqueous solubility .

- Metabolism : CYP450 inhibition risks (e.g., CYP3A4) can be modeled with StarDrop or ADMET Predictor.

- Toxicity : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks. Experimental follow-up with Ames tests or zebrafish models is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.